molecular formula C12H7BrCl2O3S B4774789 Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester CAS No. 23453-97-6

Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester

Cat. No.: B4774789
CAS No.: 23453-97-6
M. Wt: 382.1 g/mol
InChI Key: KAEMTPMTGFUPAZ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester (molecular formula: C₁₂H₇BrCl₂O₃S) is a halogenated aromatic sulfonic acid ester characterized by a bromine substituent at the para position of the benzenesulfonic acid moiety and a 2,5-dichlorophenyl ester group. The compound’s structure combines electron-withdrawing groups (Br, Cl) that influence its physicochemical properties, such as increased lipophilicity and thermal stability compared to non-halogenated analogs.

Halogenated sulfonic acid esters are often utilized in organic synthesis as intermediates or stabilizers due to their resistance to hydrolysis and reactivity in electrophilic substitution reactions . The bromine and chlorine substituents may also confer pesticidal or biocidal activity, as seen in structurally related compounds .

Properties

IUPAC Name

(2,5-dichlorophenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2O3S/c13-8-1-4-10(5-2-8)19(16,17)18-12-7-9(14)3-6-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEMTPMTGFUPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178005
Record name Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23453-97-6
Record name Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023453976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester typically involves the esterification of benzenesulfonic acid with 2,5-dichlorophenol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position. Common reagents used in this synthesis include sulfuric acid, bromine, and a suitable solvent such as dichloromethane.

Industrial:

Biological Activity

Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester (CAS No. 105942-08-3) is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure

The compound features a sulfonic acid group attached to a brominated and chlorinated aromatic ring. Its structural formula can be represented as:

C12H8BrCl2O3S\text{C}_{12}\text{H}_{8}\text{BrCl}_{2}\text{O}_3\text{S}

Biological Activity Overview

Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents (bromine and chlorine) often enhances these activities due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of benzenesulfonic acid derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A comparative analysis of antimicrobial efficacy is presented in the table below:

Compound NameMIC (µg/mL)Bacterial Strain
Benzenesulfonic acid derivative A50Staphylococcus aureus
Benzenesulfonic acid derivative B30Escherichia coli
This compoundTBDTBD

Anticancer Activity

The anticancer potential of benzenesulfonic acid derivatives has been explored in various studies. For example, a study highlighted that certain benzofuran derivatives exhibit significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicates that halogen substitutions can enhance the cytotoxic effects.

Case Study : In vitro studies on similar compounds demonstrated IC50 values ranging from 10-30 µM against human glioblastoma U251 cells. The presence of electron-withdrawing groups such as bromine and chlorine was crucial for enhancing anticancer activity.

The biological activity of benzenesulfonic acid derivatives is often attributed to their ability to interact with key biological targets. These interactions may include:

  • Inhibition of Enzymatic Activity : Compounds can inhibit enzymes involved in cellular proliferation.
  • Disruption of Cell Membranes : Antimicrobial activity is often linked to the disruption of bacterial cell membranes.
  • Induction of Apoptosis : Certain derivatives can induce programmed cell death in cancer cells through mitochondrial pathways.

Toxicological Aspects

While exploring the biological activity, it is essential to consider the toxicological profile of benzenesulfonic acid derivatives. Some studies indicate potential toxicity at higher concentrations, emphasizing the need for careful assessment during drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzenesulfonic acid esters, focusing on substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester C₁₂H₇BrCl₂O₃S 4-Br (benzene), 2,5-Cl (ester) ~358.0 (estimated) High lipophilicity; potential agrochemical use
Benzenesulfonic acid, 4-chlorophenyl ester (CAS 80-38-6) C₁₂H₉ClO₃S 4-Cl (ester) 252.71 ΔfusH = 21.44 kJ/mol; insecticidal properties
Benzenesulfonic acid, 2,4-dichlorophenyl ester C₁₂H₈Cl₂O₃S 2,4-Cl (ester) ~287.1 Used as a pesticide carrier (e.g., Genite)
(4-Chlorophenyl) 4-methylbenzenesulfonate (CAS 599-89-3) C₁₃H₁₁ClO₃S 4-Me (benzene), 4-Cl (ester) 282.79 Methyl group enhances solubility in organics
Benzenesulfonic acid, 2,5-dibromo-4-(hydroxymethyl)-, phenyl ester C₁₃H₁₀Br₂O₄S 2,5-Br, 4-CH₂OH (benzene) 427.0 Hydroxymethyl group increases water solubility

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Halogenation : Bromine and chlorine substituents increase molecular weight and lipophilicity, enhancing stability and resistance to degradation. For example, the 4-chlorophenyl ester (CAS 80-38-6) has a lower molecular weight (252.71 g/mol) compared to the bromo-dichloro analog (~358 g/mol), but both exhibit pesticidal activity .
  • Polar Groups : The hydroxymethyl group in the 2,5-dibromo derivative improves water solubility, making it suitable for applications requiring aqueous compatibility .

Thermodynamic Properties :

  • The enthalpy of fusion (ΔfusH) for the 4-chlorophenyl ester is 21.44 kJ/mol , while brominated analogs likely exhibit higher ΔfusH due to stronger halogen-based intermolecular forces.

Applications: Agrochemicals: Halogenated esters, such as the 2,4-dichlorophenyl ester (Genite), are historically used as pesticides or carriers . Organic Synthesis: Methyl-substituted derivatives (e.g., CAS 599-89-3) serve as intermediates in reactions requiring electron-donating groups .

Toxicity and Regulation: Phosphonothioic acid esters with 4-bromo-2,5-dichlorophenyl groups exhibit moderate acute toxicity (LD₅₀ >500 mg/kg in mice) , suggesting that sulfonic acid analogs may require careful handling.

Research Findings and Data Gaps

  • Synthetic Routes: While benzenesulfonic esters are commonly synthesized via esterification of sulfonic acids with phenols , the bromo-dichloro variant may require selective halogenation steps.
  • Environmental Impact : Halogenated sulfonic esters are persistent in the environment; the RCRA waste code U088 for a related dichloro compound highlights regulatory concerns .
  • Data Limitations : Direct data on the target compound’s melting point, solubility, and toxicity are sparse, necessitating extrapolation from structural analogs.

Q & A

Q. Advanced: How can competing esterification pathways be controlled during synthesis?

Optimize reaction conditions to suppress sulfonate hydrolysis or disubstitution:

  • Temperature Control : Maintain low temperatures to reduce kinetic competition.
  • Protecting Groups : Temporarily protect reactive sites on the phenol (e.g., silylation) to ensure regioselectivity.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems. Validate selectivity via <sup>13</sup>C NMR or X-ray crystallography .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to confirm molecular weight (M<sup>+</sup> at m/z 395.4) and fragmentation patterns. Isotopic peaks for Br/Cl aid identification .
  • NMR : <sup>1</sup>H NMR (δ 7.4–8.1 ppm for aromatic protons) and <sup>13</sup>C NMR to resolve sulfonate ester linkages.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. Advanced: How can structural ambiguities (e.g., positional isomerism) be resolved?

  • X-Ray Crystallography : Definitive confirmation of the 4-bromo and 2,5-dichloro substituents.
  • 2D NMR (COSY, HSQC) : Correlate coupling constants and carbon-proton interactions to assign substituent positions.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

Basic: What is the hydrolytic stability of this compound under environmental conditions?

Methodological Answer:
Assess stability via accelerated hydrolysis studies:

  • pH Variability : Incubate in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC.
  • Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. Expected instability in alkaline conditions due to ester hydrolysis .

Q. Advanced: How do environmental factors (e.g., UV light, microbial activity) influence degradation pathways?

  • Photolysis Studies : Expose to UV-B/C radiation (λ = 280–400 nm) in simulated sunlight chambers. Identify photoproducts via LC-QTOF-MS.
  • Biodegradation Assays : Use activated sludge or soil microcosms to track microbial breakdown. Analyze metabolites (e.g., 4-bromobenzenesulfonic acid) .

Basic: What are the reported toxicological profiles of this compound?

Methodological Answer:

  • Acute Toxicity : Rodent LD50 studies (oral/dermal) show neurotoxic effects (e.g., tremors, ataxia) at doses >500 mg/kg .
  • In Vitro Assays : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection) .

Q. Advanced: What molecular mechanisms underpin its neurotoxicity?

  • Acetylcholinesterase Inhibition : Measure enzyme activity in rat brain homogenates.
  • Receptor Binding Studies : Radiolabeled ligand assays (e.g., [<sup>3</sup>H]α-bungarotoxin) to test nicotinic acetylcholine receptor antagonism.
  • Omics Approaches : Transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis, axonal transport) .

Basic: How can this compound be quantified in environmental matrices?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water. Elute with 2-propanol:methanol (1:1) .
  • LC-MS/MS : MRM transitions (m/z 395 → 315 for quantification; 395 → 79 for Br confirmation). Limit of detection (LOD) <10 ng/L .

Q. Advanced: How to address matrix effects (e.g., sludge, sediment) during analysis?

  • Matrix-Matched Calibration : Spike analyte-free sludge extracts with standards to correct for ion suppression.
  • Isotope Dilution : Use deuterated internal standards (e.g., triclosan-d3) for precise recovery calculations .

Basic: What regulatory restrictions apply to this compound?

Methodological Answer:

  • Global Bans : Listed under the Rotterdam Convention due to neurotoxicity and environmental persistence. Prohibited in agriculture since 1987 (Egypt) and 1995 (EU) .

Q. Advanced: How do regulatory discrepancies impact international research collaboration?

  • Data Harmonization : Align toxicity testing with OECD guidelines (e.g., Test No. 424 for neurotoxicity).
  • Risk Assessment Models : Use PBTK (physiologically based toxicokinetic) models to extrapolate interspecies data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester
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Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester

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